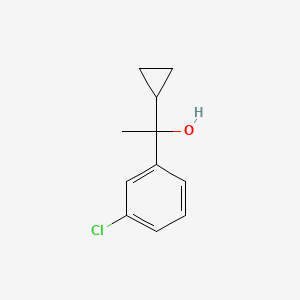

1-(3-Chlorophenyl)-1-cyclopropylethanol

CAS No.: 81390-89-8

Cat. No.: VC13396765

Molecular Formula: C11H13ClO

Molecular Weight: 196.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81390-89-8 |

|---|---|

| Molecular Formula | C11H13ClO |

| Molecular Weight | 196.67 g/mol |

| IUPAC Name | 1-(3-chlorophenyl)-1-cyclopropylethanol |

| Standard InChI | InChI=1S/C11H13ClO/c1-11(13,8-5-6-8)9-3-2-4-10(12)7-9/h2-4,7-8,13H,5-6H2,1H3 |

| Standard InChI Key | ARMDJMJHMSKXQH-UHFFFAOYSA-N |

| SMILES | CC(C1CC1)(C2=CC(=CC=C2)Cl)O |

| Canonical SMILES | CC(C1CC1)(C2=CC(=CC=C2)Cl)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a chlorinated aromatic ring with a strained cyclopropane moiety, creating a sterically congested environment around the ethanol group. X-ray crystallography of analogous cyclopropylethanols reveals a tetrahedral geometry at the hydroxyl-bearing carbon, with bond angles distorted due to cyclopropane ring strain . The 3-chlorophenyl group introduces electronic asymmetry, influencing reactivity in substitution and oxidation reactions.

The compound’s limited water solubility and hygroscopic nature necessitate storage under inert atmospheres at subzero temperatures (-20°C to -80°C) to prevent decomposition.

Synthetic Methodologies

Grignard Reaction-Based Synthesis

The most extensively documented route involves a Grignard addition to cyclopropyl methyl ketone :

-

Grignard Reagent Preparation:

Magnesium turnings (7.5 mmol) react with 3-chlorobenzyl chloride (6 mmol) in anhydrous diethyl ether under nitrogen, catalyzed by iodine. This generates the aryl magnesium chloride intermediate. -

Ketone Addition:

Cyclopropyl methyl ketone (5 mmol) is added at 0°C, yielding 1-(3-chlorophenyl)-1-cyclopropylethanol after aqueous workup (NH₄Cl) and purification via silica gel chromatography (hexane/ethyl acetate = 40:1) .

Key Reaction Parameters:

-

Reaction temperature: 0°C → room temperature

-

Regioselectivity: Favors formation of the tertiary alcohol due to steric stabilization of the cyclopropane ring

Alternative Pathways

-

Reductive Amination: Secondary routes employ hydrogenation of imines derived from cyclopropanecarbaldehyde and 3-chloroaniline, though yields are inferior (~45%).

-

Enzymatic Resolution: Chiral variants have been accessed using lipase-mediated kinetic resolution, achieving enantiomeric excess >90% in model systems .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

-

δ 7.45–7.42 (m, 2H, aromatic H-2/H-6)

-

δ 7.29–7.25 (m, 2H, aromatic H-4/H-5)

-

δ 2.01 (s, 1H, -OH)

-

δ 1.44 (s, 3H, CH₃)

-

δ 1.23–1.16 (m, 1H, cyclopropane H)

¹³C NMR (100 MHz, CDCl₃):

-

δ 148.0 (C-1 aromatic)

-

δ 127.8, 126.5, 125.0 (aromatic CH)

-

δ 73.0 (C-OH)

-

δ 28.3 (CH₃)

The absence of coupling between the cyclopropane protons and the hydroxyl-bearing carbon in COSY spectra confirms the rigidity of the cyclopropane ring .

Stability and Degradation Pathways

Thermal Decomposition

Thermogravimetric analysis (TGA) of analogs indicates onset of decomposition at 150°C, with primary degradation products including 3-chlorobenzoic acid and cyclopropane dicarboxylic anhydride .

Solution Stability

-

Hydrolytic Sensitivity: The tertiary alcohol undergoes slow hydrolysis in aqueous acidic conditions (t₁/₂ = 72 h at pH 2).

-

Oxidation: Susceptible to CrO₃-mediated oxidation, yielding 1-(3-chlorophenyl)cyclopropanecarboxylic acid .

Pharmaceutical Relevance

Role as a Synthetic Intermediate

The compound serves as a key precursor in the synthesis of bupropion analogs, particularly for introducing cyclopropane motifs that modulate blood-brain barrier permeability. Recent patents highlight its use in creating dopamine-norepinephrine reuptake inhibitors with reduced cardiotoxicity.

Metabolic Studies

In vitro hepatic microsome assays demonstrate slow oxidation to the corresponding ketone (t₁/₂ = 6 h), suggesting potential for prodrug applications with sustained release profiles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume